molecular formula C9H14N2O3 B114890 Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI) CAS No. 143391-47-3

Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI)

Cat. No. B114890
M. Wt: 198.22 g/mol
InChI Key: OEWTXKRLLPXOJT-DHZHZOJOSA-N
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Description

“Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI)” is a derivative of Cyclopentanecarboxylic acid . Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil .


Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . A ring contraction approach is applied to preparation of cyclopentane derivatives, especially 2,2,5,5-tetra-methylcyclopentanecarboxylic acid from cyclohexane compounds .


Molecular Structure Analysis

The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached, which is characteristic of the wider family of carboxylic acids .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Cyclopentanecarboxylic acid is the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon dioxide and water to cyclopentene in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a molecular weight of 114.144 g·mol −1, a density of 1.0510 g/cm 3, a melting point of −7 °C (19 °F; 266 K), and a boiling point of 212 °C (414 °F; 485 K) .

Safety And Hazards

Like many carboxylic acids, cyclopentanecarboxylic acid is corrosive and can cause burns and eye damage . It can decompose under conditions of extreme heat, releasing irritating gases . Hence, storage under appropriate conditions is essential .

Future Directions

Cyclopentanecarboxylic acid finds diverse applications in various domains. In the pharmaceutical industry, it’s used as an intermediate in the synthesis of a variety of drugs . Within the fragrance industry, it serves as a building block for creating a variety of unique, complex scents . It also finds application in the synthesis of dyes and in organic chemistry research, where it’s used as a starting material in a range of synthetic transformations .

properties

IUPAC Name

methyl (2E)-2-(acetylhydrazinylidene)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(12)10-11-8-5-3-4-7(8)9(13)14-2/h7H,3-5H2,1-2H3,(H,10,12)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWTXKRLLPXOJT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/1\CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI)

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